N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a methyl group, and a thiophen-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form N-(3-chlorophenyl)-4-methylbenzamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced by reacting the benzamide intermediate with thiophen-2-ylmethanol in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structural features make it a candidate for drug development.
Material Science: The thiophene moiety in the compound is of interest for the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-4-methylbenzamide: Lacks the thiophen-2-ylmethyl group, which may result in different biological activities.
N-(3-Chlorophenyl)-4-methyl-N-(phenylmethyl)benzamide: Contains a phenylmethyl group instead of a thiophen-2-ylmethyl group, which may affect its electronic properties and reactivity.
Uniqueness
N-(3-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H16ClNOS |
---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNOS/c1-14-7-9-15(10-8-14)19(22)21(13-18-6-3-11-23-18)17-5-2-4-16(20)12-17/h2-12H,13H2,1H3 |
InChI Key |
BFCAQYDDUQAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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